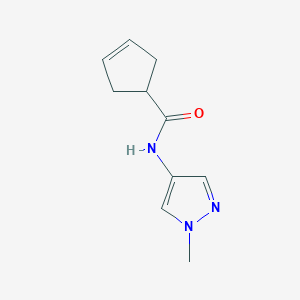

N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

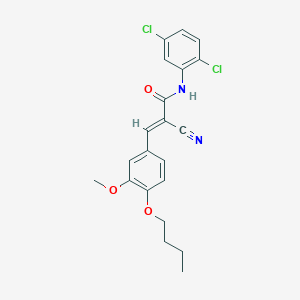

“N-(1-methyl-1H-pyrazol-4-yl)cyclopent-3-ene-1-carboxamide” is a compound that contains a pyrazole moiety . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel two-step protocol for the synthesis of benzylic sulfonamides was developed .Molecular Structure Analysis

The molecular structure of pyrazole compounds comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds include being white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives play a critical role as pharmacophores in medicinal chemistry due to their widespread biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine. These methods allow for the efficient production of pyrazole-containing heterocyclic compounds under various conditions, including microwave irradiation. Such synthetic strategies are valuable for designing more active biological agents through modification and derivatization processes (Dar & Shamsuzzaman, 2015).

Biological and Therapeutic Applications

Pyrazoline derivatives, closely related to pyrazole compounds, exhibit a wide range of biological and pharmacological effects. These effects include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial) activities, anti-inflammatory and analgesic properties, antidepressant effects, anticancer activities, and more. The therapeutic potential of pyrazoline derivatives has been highlighted in various patents and literature, demonstrating their significance in drug development for addressing multiple health conditions. The versatility of pyrazoline compounds as scaffolds in medicinal chemistry underscores their importance in the synthesis of new therapeutic agents with enhanced biological activities (Shaaban, Mayhoub, & Farag, 2012).

Chemical Inhibitors and Drug Metabolism

Pyrazole derivatives have been explored as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, critical for predicting drug-drug interactions (DDIs). The selectivity of these inhibitors is vital for understanding the involvement of specific CYP isoforms in drug metabolism, which can significantly impact the pharmacokinetics of co-administered drugs. Such studies are crucial for the safe and effective use of pharmaceutical compounds, highlighting the importance of pyrazole derivatives in medicinal chemistry and pharmacology (Khojasteh et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-methylpyrazol-4-yl)cyclopent-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13-7-9(6-11-13)12-10(14)8-4-2-3-5-8/h2-3,6-8H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZIXGFIUAINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2CC=CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)

![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)

![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2992645.png)